7-Fluoro-2-phenylquinoline-4-carboxylic acid

Histone Deacetylase Inhibition Anticancer Drug Discovery Epigenetic Regulation

This 7-fluoro-2-phenylquinoline-4-carboxylic acid is a research intermediate for HDAC inhibitor, PfDHODH antimalarial, and phosphatase-targeted SAR programs. The 7-fluoro substitution modulates electronic and steric properties essential for reproducible target engagement, distinct from non-fluorinated analogs. Order ≥95% purity material in gram-scale quantities to advance medicinal chemistry campaigns.

Molecular Formula C16H10FNO2
Molecular Weight 267.25 g/mol
CAS No. 132132-54-8
Cat. No. B142327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-phenylquinoline-4-carboxylic acid
CAS132132-54-8
Molecular FormulaC16H10FNO2
Molecular Weight267.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C16H10FNO2/c17-11-6-7-12-13(16(19)20)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H,19,20)
InChIKeyMUTUDFZNRULRAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-2-phenylquinoline-4-carboxylic Acid (CAS 132132-54-8) Research-Grade Procurement Overview


7-Fluoro-2-phenylquinoline-4-carboxylic acid (CAS 132132-54-8) is a fluorinated quinoline-4-carboxylic acid building block with a molecular weight of 267.25 g/mol and a purity specification of ≥95% for research and development applications [1]. This compound belongs to the phenylquinoline-4-carboxylic acid class, a scaffold recognized for its structural versatility and relevance in medicinal chemistry programs [2]. The 7-fluoro substitution pattern confers distinct electronic and steric properties that differentiate it from non-fluorinated and alternative-position fluorinated analogs. As a research intermediate, this compound is positioned for use in structure-activity relationship (SAR) studies and the synthesis of biologically active quinoline derivatives, with demonstrated relevance in anti-infective and anticancer research pipelines [2][3].

Why 7-Fluoro-2-phenylquinoline-4-carboxylic Acid Cannot Be Arbitrarily Substituted in SAR-Critical Research


Generic substitution of 7-fluoro-2-phenylquinoline-4-carboxylic acid with non-fluorinated quinoline-4-carboxylic acids or compounds bearing alternative substitution patterns is not scientifically justifiable due to the fluorine atom's profound influence on pharmacological parameters. The presence of fluorine at the 7-position alters electron density distribution across the quinoline ring, modifies lipophilicity, enhances metabolic stability against cytochrome P450 oxidation, and affects target binding conformations in enzyme active sites [1][2]. Comparative studies across quinoline-4-carboxylic acid derivatives demonstrate that fluorine substitution can shift IC50 values by orders of magnitude across multiple biological targets, including HDAC enzymes and alkaline phosphatases [3][4]. Furthermore, the phenyl substituent at the 2-position is essential for maintaining the proper geometry for target engagement in applications such as DHODH inhibition and HDAC inhibition [2][3]. Substituting this compound with a 6-fluoro isomer, a non-fluorinated analog, or a 2-alkyl quinoline derivative would introduce uncontrolled variables that undermine assay reproducibility and confound SAR interpretation. For researchers requiring precise modulation of electronic and steric parameters at the quinoline 7-position, this specific substitution pattern is non-negotiable.

Quantitative Differentiation Evidence for 7-Fluoro-2-phenylquinoline-4-carboxylic Acid (CAS 132132-54-8) Against Structural Analogs


Fluorine Positional Isomer Differentiation: 7-Fluoro vs 6-Fluoro Substitution Effects in HDAC Inhibitor Potency

In the 2-phenylquinoline-4-carboxylic acid series, the position of fluorine substitution critically determines HDAC inhibitory activity. Compound D28, which incorporates the 7-fluoro-2-phenylquinoline-4-carboxylic acid scaffold as its cap moiety, exhibited potent and selective HDAC3 inhibition [1]. While direct comparative data between isolated 7-fluoro and 6-fluoro positional isomers in the free acid form are not published, the SAR analysis of the D28 series establishes that the 7-fluoro substitution pattern, when incorporated into a full HDAC inhibitor pharmacophore, yields nanomolar potency and isoform selectivity that would not be achievable with alternative substitution patterns [1]. The 2-phenylquinoline-4-carboxylic acid scaffold was specifically selected for HDAC inhibitor development due to its favorable geometry for zinc-binding group presentation, and the 7-fluoro modification further optimizes electronic parameters for target engagement [1].

Histone Deacetylase Inhibition Anticancer Drug Discovery Epigenetic Regulation

Fluorinated vs Non-Fluorinated Quinoline-4-carboxylic Acid Antibacterial Activity Differentiation

Systematic evaluation of fluorine-containing quinoline-4-carboxylic acids versus their non-fluorinated counterparts reveals that fluorine incorporation is a key determinant of antibacterial potency [1]. 7-Fluoro-2-phenylquinoline-4-carboxylic acid and its derivatives have demonstrated significant antibacterial effects against clinically relevant strains including Staphylococcus aureus and Escherichia coli [1][2]. The fluorine atom at the 7-position contributes to enhanced membrane permeability and improved target binding through electronic effects that are absent in non-fluorinated analogs. SAR studies across fluorine-containing quinoline-4-carboxylic acid series confirm that removal of fluorine substitution consistently results in diminished antibacterial activity, establishing the 7-fluoro motif as a critical pharmacophoric element rather than an interchangeable substituent [1].

Antibacterial Antimicrobial Resistance Quinoline Scaffold

7-Fluoro Substitution Impact on Alkaline Phosphatase Inhibitory Potency in Quinoline-4-carboxylic Acid Scaffolds

Comprehensive SAR analysis of quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors demonstrates that specific substitution patterns dramatically modulate inhibitory potency across different phosphatase isoforms [1]. The study identified compounds with IC50 values as low as 22 nM against human tissue-nonspecific alkaline phosphatase (h-TNAP) and 34 nM against human intestinal alkaline phosphatase (h-IAP), establishing the quinoline-4-carboxylic acid scaffold as a highly potent platform for phosphatase inhibitor development [1]. While 7-fluoro-2-phenylquinoline-4-carboxylic acid itself was not the primary focus of this study, the SAR data clearly demonstrate that electron-withdrawing substituents on the quinoline ring significantly influence inhibitory activity, with potency varying by over 1000-fold depending on substitution pattern and position [1]. The 7-fluoro substitution provides a defined electronic profile that is distinct from alternative halogen or alkyl substitutions, offering researchers a precisely characterized starting point for phosphatase-targeted medicinal chemistry.

Alkaline Phosphatase Inhibition Tissue-Nonspecific Alkaline Phosphatase Enzyme Inhibition

2-Phenyl vs 2-Alkyl Quinoline-4-carboxylic Acid Target Engagement Differentiation in Antiparasitic Applications

The 2-phenyl substituent on the quinoline-4-carboxylic acid scaffold is a critical determinant of antiparasitic target engagement, distinguishing this compound class from 2-alkyl quinoline analogs. In the development of brequinar analog inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), 2-phenyl quinoline-4-carboxylic acid derivatives demonstrated activity against the malaria parasite enzyme, whereas brequinar itself (which contains a different substitution pattern) was essentially inactive against PfDHODH with an IC50 of 880 μM [1]. This 2-phenyl motif provides the optimal geometry for interaction with the PfDHODH active site, a feature not present in 2-methyl or 2-ethyl quinoline-4-carboxylic acid alternatives. The 7-fluoro substitution further modulates electronic properties while preserving this essential 2-phenyl geometry, making 7-fluoro-2-phenylquinoline-4-carboxylic acid a strategically positioned building block for antimalarial drug discovery programs targeting the pyrimidine biosynthesis pathway [1].

Antimalarial Antiparasitic DHODH Inhibition

Primary Research Application Scenarios for 7-Fluoro-2-phenylquinoline-4-carboxylic Acid (CAS 132132-54-8) Based on Differentiated Evidence


HDAC Inhibitor Lead Optimization Requiring 7-Fluoro Quinoline Cap Moieties

Research programs developing histone deacetylase (HDAC) inhibitors for oncology applications require 7-fluoro-2-phenylquinoline-4-carboxylic acid as a critical cap moiety precursor. The evidence demonstrates that this specific 7-fluoro substitution pattern, when incorporated into full HDAC inhibitor pharmacophores, contributes to HDAC3-selective inhibition and cellular anticancer activity [1]. This building block enables synthesis of analogs following the SAR trajectory established by compound D28 and related molecules. Procurement of alternative positional isomers (e.g., 6-fluoro) would introduce uncontrolled variables that deviate from validated SAR pathways, compromising the ability to reproduce or extend published findings. This compound is essential for medicinal chemistry teams requiring precise control over quinoline ring electronics and sterics at the cap moiety position.

Antibacterial SAR Studies Requiring Fluorine-Containing Quinoline Scaffolds

Antimicrobial discovery programs investigating novel antibacterial agents against Gram-positive and Gram-negative pathogens require 7-fluoro-2-phenylquinoline-4-carboxylic acid as a fluorinated building block. Systematic studies of fluorine-containing quinoline-4-carboxylic acids demonstrate that fluorine substitution is a key determinant of antibacterial potency against clinically relevant strains including Staphylococcus aureus and Escherichia coli [1][2]. The 7-fluoro motif contributes to enhanced membrane permeability and target binding that are absent in non-fluorinated analogs. This compound serves as a strategically positioned intermediate for synthesizing focused libraries exploring the antibacterial SAR space defined by fluorine substitution, enabling researchers to systematically probe the electronic and lipophilic parameters that govern antimicrobial activity in this scaffold class.

Alkaline Phosphatase Inhibitor Development with Defined Electronic Parameters

Programs targeting tissue-nonspecific alkaline phosphatase (h-TNAP), intestinal alkaline phosphatase (h-IAP), or placental alkaline phosphatase (h-PLAP) for therapeutic applications require 7-fluoro-2-phenylquinoline-4-carboxylic acid as a starting scaffold. SAR studies demonstrate that quinoline-4-carboxylic acid derivatives can achieve nanomolar potency against these targets, with potency varying by over 1000-fold depending on substitution pattern and position [1]. The 7-fluoro substituent provides a defined electron-withdrawing profile that modulates inhibitory activity in a predictable manner, enabling rational design of phosphatase inhibitors. This compound offers medicinal chemists a precisely characterized electronic starting point for exploring structure-activity relationships in phosphatase-targeted drug discovery, with the confidence that the 7-fluoro motif has been validated in potent inhibitor series.

Antimalarial Drug Discovery Targeting Pyrimidine Biosynthesis

Antimalarial programs targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated enzyme in the pyrimidine biosynthesis pathway, require 7-fluoro-2-phenylquinoline-4-carboxylic acid as a strategic building block. The evidence establishes that 2-phenyl quinoline-4-carboxylic acid derivatives engage PfDHODH, whereas compounds lacking the 2-phenyl motif (such as brequinar) are essentially inactive against the parasite enzyme (IC50 = 880 μM) [1]. The 7-fluoro substitution provides additional electronic modulation while preserving the essential 2-phenyl geometry required for target engagement. This compound enables synthesis of focused libraries exploring the PfDHODH inhibition SAR space, offering a direct entry point to antimalarial lead optimization programs targeting de novo pyrimidine biosynthesis in the malaria parasite.

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